3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

Medicinal Chemistry Chemical Biology Targeted Protein Degradation

This biphenyl carboxylic acid features a specific chloro, methyl, and nitro substitution pattern critical for PROTAC synthesis and SAR studies. Unlike its regioisomers (CAS 1261892-17-4, 1261965-07-4) or the unsubstituted core (CAS 188355-96-6), this exact compound ensures correct molecular geometry, electronic distribution, and reactivity. Using a different regioisomer can alter biological activity and invalidate experimental results. Supplied at ≥98% purity with a carboxylic acid handle for direct conjugation. Room temperature stable. Ensure lot-to-lot consistency in your protein degrader programs.

Molecular Formula C14H10ClNO4
Molecular Weight 291.687
CAS No. 1261967-52-5
Cat. No. B567570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid
CAS1261967-52-5
Molecular FormulaC14H10ClNO4
Molecular Weight291.687
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
InChIInChI=1S/C14H10ClNO4/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18)
InChIKeyRZGAQDGKJGIPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid (CAS 1261967-52-5): A Structurally Defined Biphenyl Carboxylic Acid Building Block for Medicinal Chemistry and Targeted Protein Degradation Research


3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid, also systematically named 2′-chloro-4′-methyl-5-nitro-[1,1′-biphenyl]-3-carboxylic acid, is a biphenyl carboxylic acid derivative characterized by the presence of a chloro, a methyl, and a nitro substituent. It has the molecular formula C14H10ClNO4 and a molecular weight of 291.69 g/mol [1]. This compound is primarily utilized as a research intermediate and is specifically categorized as a Protein Degrader Building Block for the synthesis of targeted protein degradation molecules, such as PROTACs [2]. Its defined structure and functional groups make it a valuable synthetic building block for constructing complex molecules in medicinal chemistry and chemical biology research.

Why Generic Substitution of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid (CAS 1261967-52-5) Fails: The Critical Role of Substitution Pattern in Biphenyl Building Blocks


In the context of biphenyl-based building blocks for medicinal chemistry and targeted protein degradation, the precise substitution pattern is not a trivial detail; it is a critical determinant of molecular conformation, physicochemical properties, and subsequent synthetic utility. The specific arrangement of the chloro, methyl, and nitro groups on the biphenyl scaffold of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid dictates its electronic distribution, lipophilicity (XLogP3-AA of 3.9), and the spatial orientation of functional handles for further derivatization [1]. Simply substituting this compound with a regioisomer, such as 2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid (CAS 1261892-17-4) or 4-(2-Chloro-4-methylphenyl)-2-nitrobenzoic acid (CAS 1261965-07-4), or with the unsubstituted core 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 188355-96-6), would result in a molecule with a different molecular geometry, altered reactivity, and potentially distinct biological interactions. This lack of interchangeability directly impacts the outcome of SAR studies, the synthesis of specific PROTACs, and the reliability of experimental results, necessitating the procurement of this exact compound for applications where this specific substitution pattern is required [2].

Quantitative Differentiation Evidence Guide for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid (CAS 1261967-52-5)


High Purity Specification (≥98%) Supports Reproducible SAR Studies and PROTAC Synthesis

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is commercially available with a high minimum purity specification of 98% from multiple reputable vendors (e.g., Aladdin Scientific, MolCore) . In contrast, a significant portion of the commercial supply of its direct regioisomers, such as 2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid (CAS 1261892-17-4) and 4-(2-Chloro-4-methylphenyl)-2-nitrobenzoic acid (CAS 1261965-07-4), are offered at a lower purity specification of 95% . For the compound 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid itself, a lower-grade 95% purity option is also available, but the premium 98% grade is a distinct, verifiable differentiator .

Medicinal Chemistry Chemical Biology Targeted Protein Degradation

Stability Profile: Room Temperature Storage Suitability vs. Cold Storage Requirement of Closely Related Biphenyl Building Blocks

The compound 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is specified for storage at room temperature, simplifying laboratory handling and reducing long-term storage costs compared to compounds requiring cold-chain logistics [1]. This is a key operational differentiator, as many structurally similar biphenyl building blocks and specialized PROTAC intermediates often require storage at -20°C or in a cool, dry place to prevent degradation .

Laboratory Operations Compound Management Synthetic Chemistry

Computed Lipophilicity (XLogP3-AA = 3.9) Defines a Unique Physicochemical Space Relative to Des-chloro and Positional Isomers

The computed partition coefficient (XLogP3-AA) for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is 3.9, a value that defines its lipophilic character and potential for membrane permeability and non-specific binding [1]. This value is a direct consequence of the specific substitution pattern. The unsubstituted core, 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 188355-96-6), has a significantly lower XLogP3-AA of 3.0, due to the absence of the lipophilic chloro and methyl groups [2].

Medicinal Chemistry ADME Prediction Computational Chemistry

Designation as a 'Protein Degrader Building Block' Enables Streamlined Access to the Expanding Field of Targeted Protein Degradation (TPD)

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is explicitly categorized and supplied as a 'Protein Degrader Building Block' by major research chemical vendors [1]. This classification distinguishes it from many other biphenyl carboxylic acids, which are not specifically curated for this high-growth application area. The compound's structure provides a synthetic handle for the introduction of functional groups, enabling its use as a key intermediate in the construction of heterobifunctional degraders. While specific published examples of its use in PROTACs are not yet publicly available, its classification within this specialized product family signifies its intended utility in this advanced field of drug discovery .

Chemical Biology PROTAC Synthesis Drug Discovery

Optimal Research and Industrial Application Scenarios for 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid (CAS 1261967-52-5)


Synthesis of Novel PROTACs and Molecular Glue Degraders

Given its explicit categorization as a 'Protein Degrader Building Block', this compound is ideally suited for use as a key intermediate in the design and synthesis of PROTACs (Proteolysis Targeting Chimeras) and molecular glue degraders. Its carboxylic acid functional group can be readily activated to form amide or ester linkages, allowing for conjugation to E3 ligase ligands or target protein binding moieties [1]. The specific substitution pattern may also serve as a privileged scaffold for modulating interactions with the target protein or the E3 ligase [2].

Structure-Activity Relationship (SAR) Studies on Biphenyl-Based Inhibitors or Modulators

The unique combination of substituents (chloro, methyl, nitro) and their specific arrangement on the biphenyl ring make this compound a valuable tool for SAR studies. Its computed lipophilicity (XLogP3-AA = 3.9) [3] and defined electronic properties allow researchers to probe the effect of this particular substitution pattern on biological activity. Comparing the activity of molecules derived from this building block with those from its regioisomers or the unsubstituted core [4] can provide critical insights into the binding mode and key pharmacophoric elements of a target.

Medicinal Chemistry Hit-to-Lead and Lead Optimization Programs

The high purity (≥98%) and room temperature stability [5] of this compound make it a reliable and convenient starting material for medicinal chemistry laboratories engaged in hit-to-lead and lead optimization campaigns. Its well-defined structure and commercial availability support the generation of analogs in a reproducible manner, which is essential for building a robust data set to guide the optimization of potency, selectivity, and DMPK (Drug Metabolism and Pharmacokinetics) properties.

Chemical Biology Tool Compound Synthesis for Target Validation

As a building block for more complex molecules, this compound can be used to synthesize chemical biology tools. For example, after further functionalization, it could serve as a precursor for the creation of affinity probes (e.g., biotinylated derivatives) or photoaffinity labeling agents. Such tools are essential for target identification, target validation, and studying protein-protein interactions in a cellular context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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